molecular formula C9H10N2O2S B2820640 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid CAS No. 1286725-66-3

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid

Cat. No. B2820640
CAS RN: 1286725-66-3
M. Wt: 210.25
InChI Key: SGNBWZKMIADADR-UHFFFAOYSA-N
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Description

“3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid” is a chemical compound with the molecular formula C9H11ClN2O2S . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S.ClH/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6;/h4-5H,2-3H2,1H3,(H,12,13);1H . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, one sulfur atom, and one chlorine atom .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 247.73 .

Scientific Research Applications

Novel Synthesis Methods

  • A novel isocyanide-based three-component synthesis method was developed for benzimidazo[1,2-a][1,4]diazepinones using a bifunctional formyl acid, leading to benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields. This showcases the utility of related chemical frameworks in synthesizing novel heterocyclic compounds (Ghandi, Zarezadeh, & Taheri, 2011).

Catalytic Applications

  • The use of copper or nickel catalysis for the oxidative cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds was reported, enabling rapid access to β-azolyl propanoic acid derivatives. This study underscores the catalytic versatility of metal catalysts in functionalizing molecules for potential pharmaceutical applications (Tan et al., 2017).

Antimicrobial Activity

  • Research into new benzimidazole heterocycles, including 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives, revealed considerable antimicrobial activity against gram-positive and negative bacteria and yeast. This finding illustrates the antimicrobial potential of compounds within the same class as the targeted molecule (Fahmy, El-masry, & Abdelwahed, 2001).

Chemical Transformations and Derivatives

  • Studies on ionic liquid-regulated sulfamic acid highlighted chemoselective catalysts for the transesterification of β-ketoesters, demonstrating the role of ionic liquids and related structures in facilitating selective chemical transformations (Bo, Ming, & Ji Shuan, 2003).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBWZKMIADADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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